Cas no 41417-90-7 (3-Cyclohexyl-2,2-dimethylpropanoic acid)

3-Cyclohexyl-2,2-dimethylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-cyclohexyl-2,2-dimethylpropanoic acid
- 3-Cyclohexyl-2,2-dimethylpropansaeure
- 3-Cyclohexyl-2,2-dimethylpropanoic acid
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- インチ: 1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13)
- InChIKey: ZGOAMBNKYPKWBK-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(C)CC1CCCCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- トポロジー分子極性表面積: 37.3
3-Cyclohexyl-2,2-dimethylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C230176-100mg |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F2147-6378-0.25g |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 95%+ | 0.25g |
$465.0 | 2023-09-06 | |
Enamine | EN300-1218015-5.0g |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 5.0g |
$2858.0 | 2023-07-10 | ||
TRC | C230176-500mg |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 500mg |
$ 365.00 | 2022-04-01 | ||
TRC | C230176-1g |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F2147-6378-0.5g |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 95%+ | 0.5g |
$660.0 | 2023-09-06 | |
Enamine | EN300-1218015-100mg |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 100mg |
$490.0 | 2023-10-02 | ||
Enamine | EN300-1218015-2500mg |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 2500mg |
$1089.0 | 2023-10-02 | ||
Enamine | EN300-1218015-50mg |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 50mg |
$468.0 | 2023-10-02 | ||
Enamine | EN300-1218015-0.05g |
3-cyclohexyl-2,2-dimethylpropanoic acid |
41417-90-7 | 0.05g |
$827.0 | 2023-07-10 |
3-Cyclohexyl-2,2-dimethylpropanoic acid 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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5. Back matter
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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7. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
3-Cyclohexyl-2,2-dimethylpropanoic acidに関する追加情報
3-Cyclohexyl-2,2-dimethylpropanoic Acid: A Comprehensive Overview
The compound with CAS No. 41417-90-7, commonly referred to as 3-Cyclohexyl-2,2-dimethylpropanoic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the structure, synthesis, properties, and applications of 3-Cyclohexyl-2,2-dimethylpropanoic acid, while incorporating the latest research findings to provide a comprehensive understanding of its significance.
The molecular structure of 3-Cyclohexyl-2,2-dimethylpropanoic acid is characterized by a cyclohexane ring attached to a branched carboxylic acid group. This arrangement imparts unique physical and chemical properties to the compound. Recent studies have highlighted its role as a versatile building block in the synthesis of advanced materials and pharmaceutical intermediates.
3-Cyclohexyl-2,2-dimethylpropanoic acid is synthesized through a series of well-established organic reactions, including Friedel-Crafts alkylation and subsequent oxidation steps. Researchers have recently explored greener synthesis methods, such as using microwave-assisted techniques or enzymatic catalysis, to enhance yield and reduce environmental impact.
The physical properties of 3-Cyclohexyl-2,2-dimethylpropanoic acid include a melting point of approximately 115°C and a boiling point around 300°C under standard conditions. Its chemical stability makes it suitable for use in high-temperature applications. The compound exhibits moderate solubility in organic solvents like dichloromethane and ethyl acetate, which facilitates its use in various chemical processes.
Recent advancements in materials science have highlighted the potential of 3-Cyclohexyl-2,2-dimethylpropanoic acid as a precursor for polymeric materials with enhanced mechanical and thermal properties. For instance, researchers have successfully incorporated this compound into polyurethane formulations to improve their flexibility and durability.
In the pharmaceutical industry, 3-Cyclohexyl-2,2-dimethylpropanoic acid has been investigated as a potential drug delivery agent due to its ability to form stable ester linkages with bioactive molecules. Studies published in the last year demonstrate its effectiveness in enhancing drug solubility and bioavailability.
The environmental impact of 3-Cyclohexyl-2,2-dimethylpropanoic acid has also been a topic of recent research. Biodegradation studies indicate that the compound undergoes microbial degradation under aerobic conditions, making it an eco-friendly alternative to traditional synthetic compounds.
In conclusion, 3-Cyclohexyl-2,2-dimethylpropanoic acid (CAS No. 41417-90-7) is a multifaceted compound with promising applications across diverse fields. Its unique structure, coupled with recent innovations in synthesis and application techniques, positions it as a key player in modern material science and pharmaceutical development.
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